1-Adamantylphosphaethyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

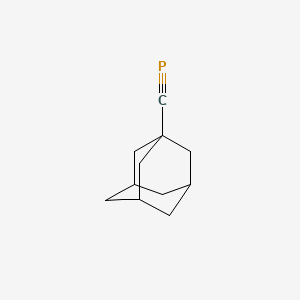

Structure

3D Structure

Properties

IUPAC Name |

1-adamantylmethylidynephosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15P/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMKIUPAYNEFGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C#P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382787 | |

| Record name | 1-Adamantylphosphaethyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101055-70-3 | |

| Record name | 1-Adamantylphosphaethyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Adamantylphosphaethyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Adamantylphosphaethyne, a sterically hindered organophosphorus compound with potential applications in materials science and drug development. This document details the synthetic route, experimental protocols, and key characterization data for this unique molecule.

Introduction

This compound, with the chemical formula C₁₁H₁₅P, is a phosphaalkyne featuring a bulky adamantyl group attached to the phosphorus-carbon triple bond. This bulky substituent imparts significant steric hindrance, influencing the molecule's reactivity and stability. Phosphaalkynes, the phosphorus analogues of nitriles, are a class of compounds that have garnered considerable interest due to their unique electronic structure and versatile reactivity, making them valuable building blocks in organophosphorus chemistry. The adamantyl cage, a rigid and lipophilic diamondoid structure, is a common motif in medicinal chemistry, often introduced to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The combination of the reactive phosphaalkyne moiety with the bulky adamantyl group makes this compound a compound of significant interest for the development of novel ligands, materials, and potentially, therapeutic agents.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A common strategy involves the reaction of an adamantane-based precursor with a suitable phosphorus-containing reagent, followed by an elimination reaction to generate the P≡C triple bond.

Synthetic Pathway

A plausible synthetic route to this compound is outlined below. This pathway involves the initial preparation of an adamantyl-substituted phosphine (B1218219) precursor, followed by a subsequent elimination reaction to yield the desired phosphaalkyne.

Caption: Synthetic pathway for this compound.

Experimental Protocol

Materials:

-

1-Adamantoyl chloride

-

Tris(trimethylsilyl)phosphine (B101741) or Lithium bis(trimethylsilyl)phosphide

-

Anhydrous, degassed solvents (e.g., tetrahydrofuran, diethyl ether)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Preparation of the Phosphide (B1233454) Reagent: If starting from tris(trimethylsilyl)phosphine, it can be used directly. To prepare lithium bis(trimethylsilyl)phosphide, tris(trimethylsilyl)phosphine is reacted with one equivalent of methyllithium (B1224462) in an appropriate solvent under an inert atmosphere.

-

Acylation: 1-Adamantoyl chloride, dissolved in an anhydrous solvent, is added dropwise to a cooled solution of the phosphide reagent under vigorous stirring. The reaction is typically carried out at low temperatures (e.g., -78 °C) to control reactivity.

-

Formation of the Phosphaalkene Intermediate: The reaction mixture is slowly warmed to room temperature and stirred for several hours to facilitate the formation of the intermediate silyl-protected phosphaalkene.

-

Elimination Reaction: The silyl-protected phosphaalkene is then subjected to an elimination reaction to form the phosphaethyne. This can be achieved by heating the intermediate or by treating it with a suitable desilylating agent.

-

Purification: The crude product is purified by vacuum sublimation or recrystallization from a suitable solvent to yield pure this compound.

Note: This is a generalized procedure and requires optimization of reaction conditions, stoichiometry, and purification methods. All manipulations should be performed under a strict inert atmosphere due to the air and moisture sensitivity of the reagents and intermediates.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected characterization data based on the analysis of similar compounds and general principles of spectroscopy.

| Property | Data |

| Molecular Formula | C₁₁H₁₅P |

| Molecular Weight | 178.21 g/mol |

| CAS Number | 101055-70-3 |

| Appearance | Solid |

| Melting Point | 69-72 °C |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound.

Table 1: NMR Spectroscopic Data (Expected)

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ³¹P | -150 to -200 | Singlet | - | P≡C |

| ¹³C | 180 to 200 | Doublet | ¹JPC ≈ 40-50 | P≡C -Ad |

| 30 - 45 | Doublet | ²JPC ≈ 15-25 | P≡C-C (quaternary adamantyl) | |

| 35 - 45 | Singlet | - | Adamantyl CH₂ | |

| 25 - 35 | Singlet | - | Adamantyl CH | |

| ¹H | 1.6 - 2.1 | Multiplets | - | Adamantyl protons |

Table 2: Infrared (IR) Spectroscopic Data (Expected)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900-3000 | Strong | C-H stretching (adamantyl) |

| ~1650 | Medium | P≡C stretching |

| ~1450, ~1350 | Medium | CH₂ bending (adamantyl) |

Table 3: Mass Spectrometry (MS) Data (Expected)

| m/z | Relative Intensity | Assignment |

| 178.09 | [M]⁺ | Molecular ion |

| 135.12 | High | [C₁₀H₁₅]⁺ (Adamantyl cation) |

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis of this compound.

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The provided synthetic strategy and expected characterization data serve as a valuable resource for researchers interested in exploring the chemistry and potential applications of this unique organophosphorus compound. Further experimental investigation is required to establish a detailed and optimized synthetic protocol and to fully elucidate the spectroscopic properties of this compound. The unique combination of a reactive phosphaalkyne moiety and a bulky, lipophilic adamantyl group makes this molecule a promising candidate for further research in ligand design, materials science, and medicinal chemistry.

An In-depth Technical Guide on the Electronic Structure of 1-Adamantylphosphaethyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Adamantylphosphaethyne, a sterically hindered organophosphorus compound, represents a fascinating class of molecules with a carbon-phosphorus triple bond. Its unique electronic structure, influenced by the bulky adamantyl cage, gives rise to distinct reactivity and coordination properties. This technical guide provides a comprehensive overview of the electronic structure of this compound, detailing its synthesis, molecular orbital characteristics, and key bond parameters. The content herein is supported by established experimental protocols and computational analyses, offering valuable insights for researchers in organometallic chemistry, materials science, and drug development.

Introduction

Phosphaalkynes (R-C≡P) are the phosphorus analogues of nitriles (R-C≡N) and have garnered significant interest due to their unique bonding and reactivity. The replacement of the highly electronegative nitrogen atom with the less electronegative and more polarizable phosphorus atom leads to a distinct electronic distribution and a lower-lying Lowest Unoccupied Molecular Orbital (LUMO), making them excellent ligands for transition metals and versatile building blocks in synthesis.

The introduction of a bulky 1-adamantyl group imparts significant kinetic stability to the otherwise reactive phosphaalkyne moiety. This substituent's three-dimensional, rigid cage-like structure provides steric shielding, preventing unwanted polymerization and allowing for the isolation and characterization of the monomeric species. Understanding the electronic structure of this compound is paramount to harnessing its full potential in various applications.

Synthesis of this compound

A reliable and established method for the synthesis of this compound involves a two-step process starting from 1-adamantoyl chloride.[1]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of (1-Adamantyl)(trimethylsilyloxy)methylidyne-trimethylsilylphosphine

-

To a solution of tris(trimethylsilyl)phosphine (B101741) in an appropriate aprotic solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen), 1-adamantoyl chloride is added dropwise at a low temperature (typically -78 °C).

-

The reaction mixture is stirred at this temperature for several hours and then allowed to warm to room temperature overnight.

-

The solvent is removed under reduced pressure, and the resulting residue is purified by distillation or chromatography to yield the phosphaalkene intermediate.

Step 2: Elimination of Hexamethyldisiloxane

-

The purified phosphaalkene from Step 1 is dissolved in a suitable solvent.

-

A catalytic amount of a base, such as sodium hydroxide (B78521) or tetra-n-butylammonium fluoride (B91410) (TBAF), is added to the solution.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., to 90 °C with TBAF) to facilitate the elimination of hexamethyldisiloxane.

-

The progress of the reaction is monitored by an appropriate analytical technique (e.g., ³¹P NMR spectroscopy).

-

Upon completion, the product, this compound, is isolated and purified by vacuum distillation or sublimation.[1]

The following workflow diagram illustrates the synthesis process:

Electronic Structure and Bonding

The electronic structure of phosphaalkynes is characterized by a triple bond between carbon and phosphorus, which consists of one σ bond and two orthogonal π bonds. The nature of these bonds and the overall electronic properties are significantly influenced by the substituent on the carbon atom.

Molecular Orbitals

Computational studies on phosphaalkynes reveal the key molecular orbitals involved in their bonding and reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance.

-

HOMO: In contrast to nitriles where the HOMO is typically the nitrogen lone pair (n), in phosphaalkynes, the HOMO is one of the C≡P π bonds. This makes phosphaalkynes susceptible to electrophilic attack at the triple bond and also dictates their coordination chemistry as π-donors.

-

HOMO-1: The orbital just below the HOMO is the other C≡P π bond, which is degenerate with the HOMO in linear phosphaalkynes.

-

HOMO-2: The next occupied molecular orbital is generally the phosphorus lone pair (n), which is primarily s-character and lies lower in energy than the π orbitals.

-

LUMO: The LUMO is the antibonding π* orbital of the C≡P triple bond. The energy of the LUMO is crucial in determining the molecule's ability to act as a π-acceptor in metal complexes and its reactivity in cycloaddition reactions.

The bulky adamantyl group primarily exerts an inductive electron-donating effect, which raises the energy of the HOMO and LUMO compared to the parent phosphaethyne (H-C≡P).

The logical relationship of molecular orbitals in a typical phosphaalkyne is depicted below:

Bond Parameters

For comparison, the C≡P triple bond length in the parent phosphaethyne (H-C≡P) is approximately 1.54 Å.[2] In the solid-state structure of a dicopper complex of this compound, the P-C bond is elongated to 1.628(4) Å due to coordination. The free molecule is expected to have a shorter bond length, closer to that of other alkyl-substituted phosphaalkynes.

Table 1: Comparison of C≡P Bond Lengths in Selected Phosphaalkynes

| Compound | Method | C≡P Bond Length (Å) | Reference |

| H-C≡P | Microwave Spectroscopy | 1.54 | [2] |

| Me-C≡P | Microwave Spectroscopy | 1.54 | [2] |

| t-Bu-C≡P | X-ray Diffraction | 1.53 | [2] |

| 1-Ad-C≡P (in complex) | X-ray Diffraction | 1.628(4) |

Note: The bond length for the this compound is from a coordinated state and is expected to be longer than in the free molecule.

Ionization Energies

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring their ionization energies. While a photoelectron spectrum specifically for this compound is not available in the literature, data from related adamantane (B196018) derivatives and other phosphaalkynes can provide an estimation of its electronic properties. The first ionization potential would correspond to the removal of an electron from the HOMO (the C≡P π-orbital).

Table 2: First Ionization Potentials of Related Compounds

| Compound | First Ionization Potential (eV) | Reference |

| Adamantane | 9.24 | |

| 1-Cyanoadamantane | 10.34 | [3] |

| tert-Butylphosphaethyne | 9.61 | |

| Phenylphosphaethyne | 8.68 |

Based on these trends, the first ionization potential of this compound is expected to be in the range of 9-10 eV.

Implications for Drug Development and Materials Science

The unique electronic structure of this compound has several implications for its application in drug development and materials science:

-

Bioisosterism: The phosphaalkyne group can be considered a bioisostere of the nitrile group, which is present in numerous pharmaceuticals. The different electronic properties of the C≡P bond compared to the C≡N bond could lead to altered binding affinities and pharmacological profiles. The bulky adamantyl group can also enhance lipophilicity, which is a crucial parameter in drug design.

-

Coordination Chemistry: The π-donating and π-accepting capabilities of the phosphaalkyne moiety make it an excellent ligand for transition metals. This can be exploited in the design of novel metal-based therapeutics and catalysts. The steric bulk of the adamantyl group can be used to control the coordination number and geometry around the metal center, influencing catalytic activity and selectivity.

-

Materials Science: The rigid adamantyl cage can be used to construct well-defined supramolecular architectures and functional materials. The reactive C≡P triple bond can undergo various cycloaddition reactions, providing a route to novel phosphorus-containing polymers and materials with interesting optical and electronic properties.

Conclusion

This compound possesses a unique electronic structure dominated by the interplay between the electron-rich C≡P triple bond and the sterically demanding, electron-donating adamantyl group. While comprehensive experimental data on the isolated molecule is still forthcoming, existing knowledge of related compounds and theoretical principles provides a solid foundation for understanding its properties. The high-lying HOMO, relatively low-lying LUMO, and the kinetic stability imparted by the adamantyl cage make this compound a promising candidate for applications in medicinal chemistry, catalysis, and materials science. Further experimental and computational investigations are warranted to fully elucidate its electronic properties and unlock its full potential.

References

Spectroscopic Properties of Adamantyl-Substituted Phosphaalkynes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantyl-substituted phosphaalkynes, particularly 1-adamantylphosphaacetylene (AdC≡P), are a class of organophosphorus compounds that have garnered significant interest due to their unique electronic structure and reactivity. The sterically demanding adamantyl group imparts kinetic stability to the otherwise highly reactive P≡C triple bond, allowing for their isolation and characterization. Understanding the spectroscopic properties of these molecules is fundamental to elucidating their bonding, reactivity, and potential applications in materials science and as ligands in catalysis. This technical guide provides a comprehensive overview of the key spectroscopic characteristics of adamantyl-substituted phosphaalkynes, along with detailed experimental protocols for their synthesis and characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-adamantylphosphaacetylene (AdC≡P), the most well-characterized adamantyl-substituted phosphaalkyne.

Table 1: NMR Spectroscopic Data for 1-Adamantylphosphaacetylene (AdC≡P)

| Nucleus | Chemical Shift (δ) [ppm] | Solvent | Reference Compound |

| ³¹P | -168.0 | CDCl₃ | 85% H₃PO₄ |

| ¹³C (P≡C-Ad) | 181.3 (d, ¹JPC = 49.5 Hz) | CDCl₃ | TMS |

| ¹³C (P≡C-Ad) | 158.5 (d, ¹JCP = 49.5 Hz) | CDCl₃ | TMS |

| ¹³C (Adamantyl-Cα) | 37.9 | CDCl₃ | TMS |

| ¹³C (Adamantyl-Cβ) | 42.5 | CDCl₃ | TMS |

| ¹³C (Adamantyl-Cγ) | 28.4 | CDCl₃ | TMS |

| ¹³C (Adamantyl-Cδ) | 36.3 | CDCl₃ | TMS |

Note: Adamantyl carbon assignments (α, β, γ, δ) refer to the position relative to the phosphaalkyne moiety. d = doublet.

Table 2: Infrared (IR) Spectroscopic Data for 1-Adamantylphosphaacetylene (AdC≡P)

| Vibrational Mode | Frequency (ν) [cm⁻¹] | Intensity |

| P≡C Stretch | 1675 | Strong |

| C-H Stretch (Adamantyl) | 2850 - 2930 | Strong |

Table 3: UV-Visible (UV-Vis) Spectroscopic Data for 1-Adamantylphosphaacetylene (AdC≡P)

| Solvent | λmax [nm] | Molar Absorptivity (ε) [L mol⁻¹ cm⁻¹] | Electronic Transition |

| Hexane (B92381) | 235 | ~10,000 | π → π |

| Hexane | 280 | ~200 | n → π |

Note: UV-Vis data for phosphaalkynes can be sensitive to the solvent and substitution. The provided data is a representative example.

Experimental Protocols

Synthesis of 1-Adamantylphosphaacetylene (AdC≡P)

The synthesis of 1-adamantylphosphaacetylene is typically achieved through a multi-step process, culminating in a base-induced elimination reaction. The following is a generalized protocol based on literature procedures.

Step 1: Synthesis of Adamantane-1-carbonyl chloride

-

To a solution of adamantane-1-carboxylic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2-4 hours, or until gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude adamantane-1-carbonyl chloride, which is often used in the next step without further purification.

Step 2: Synthesis of (Adamantane-1-carbonyl)phosphine

-

In a separate flask, generate phosphine (B1218219) gas (PH₃) by the acid-catalyzed hydrolysis of a phosphide (B1233454) salt (e.g., calcium phosphide) or use a commercially available solution of PH₃ in a suitable solvent. Caution: Phosphine gas is extremely toxic and pyrophoric. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Bubble the generated phosphine gas through a solution of adamantane-1-carbonyl chloride (1.0 eq) in an anhydrous, aprotic solvent (e.g., toluene) at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

The resulting (adamantane-1-carbonyl)phosphine can be isolated by removing the solvent under reduced pressure.

Step 3: Synthesis of 1-Adamantylphosphaacetylene (AdC≡P)

-

Dissolve the crude (adamantane-1-carbonyl)phosphine in an anhydrous solvent (e.g., diethyl ether).

-

Cool the solution to -78 °C and add a strong, non-nucleophilic base, such as 1,8-diazabicycloundec-7-ene (DBU) (1.1 eq), dropwise.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

The product, 1-adamantylphosphaacetylene, can be purified by sublimation or crystallization from a suitable solvent (e.g., pentane) at low temperature.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

³¹P NMR: Samples are prepared by dissolving the compound in a deuterated solvent (e.g., CDCl₃). The ³¹P NMR spectrum is typically recorded on a 300 MHz or higher field spectrometer, using 85% H₃PO₄ as an external reference.

-

¹³C NMR: Due to the relatively low natural abundance of ¹³C, spectra are typically acquired with proton decoupling over a significant number of scans. The coupling between the phosphorus and carbon atoms of the P≡C bond provides a characteristic doublet.

Infrared (IR) Spectroscopy

-

IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be prepared as KBr pellets, or the spectrum can be recorded from a thin film deposited on a salt plate (e.g., NaCl or KBr) from a volatile solvent. The characteristic P≡C stretching vibration is a key diagnostic peak.

UV-Visible (UV-Vis) Spectroscopy

-

UV-Vis spectra are recorded on a dual-beam spectrophotometer. The compound is dissolved in a UV-grade solvent (e.g., hexane or cyclohexane) to a known concentration. The spectrum is recorded in a quartz cuvette with a defined path length (typically 1 cm).

Visualizations

Caption: Synthetic pathway for 1-adamantylphosphaacetylene.

Caption: Workflow for the spectroscopic characterization of AdC≡P.

Conclusion

The spectroscopic data presented in this guide provide a foundational understanding of the electronic and structural properties of adamantyl-substituted phosphaalkynes. The characteristic ³¹P NMR chemical shift, the P≡C stretching frequency in the IR spectrum, and the electronic transitions observed in the UV-Vis spectrum serve as crucial diagnostic tools for the identification and characterization of these compounds. The provided experimental protocols offer a starting point for the synthesis and analysis of these fascinating molecules, which hold promise for future applications in various fields of chemistry. Further research into the spectroscopic properties of a wider range of adamantyl-substituted phosphaalkynes will undoubtedly contribute to a deeper understanding of their fundamental chemistry and unlock their full potential.

The Phosphorus-Carbon Triple Bond in 1-Adamantylphosphaethyne: A Technical Guide to its Reactivity

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphaalkynes, characterized by a phosphorus-carbon triple bond (P≡C), are the heavier congeners of nitriles and alkynes, exhibiting unique electronic structures and reactivity. The introduction of sterically demanding substituents, such as the 1-adamantyl group, provides kinetic stability, allowing for the isolation and detailed study of these otherwise transient species. This technical guide provides an in-depth exploration of the reactivity of the P≡C bond in 1-Adamantylphosphaethyne (AdC≡P). It covers key reaction classes, including cycloadditions and reactions with metal complexes, presenting quantitative data in structured tables, detailed experimental protocols for pivotal reactions, and visual diagrams of reaction pathways and workflows to facilitate a comprehensive understanding for researchers in synthetic chemistry and materials science.

Introduction and Physicochemical Properties

This compound (AdC≡P) is a kinetically stabilized phosphaalkyne that serves as a valuable building block in organophosphorus chemistry. The bulky 1-adamantyl group is sufficiently remote from the reactive π-system, providing stability without completely shutting down its reactivity.[1] This balance makes it an ideal substrate for investigating the fundamental reactions of the P≡C triple bond. Unlike nitriles, where the highest occupied molecular orbital (HOMO) is the terminal lone pair, the HOMO for a phosphaalkyne corresponds to the π system, influencing its coordination and reaction behavior.[2]

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅P | |

| Molecular Weight | 178.21 g/mol | |

| CAS Number | 101055-70-3 | |

| Appearance | Solid | |

| Melting Point | 69-72 °C | |

| Storage Temperature | -20°C | |

| ³¹P NMR (C₆D₆) | δ = 105.1 ppm | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 1-adamantoyl chloride. This method involves the formation of a phosphaalkene intermediate, followed by an elimination reaction to generate the P≡C triple bond.[3]

Experimental Protocol: Synthesis of this compound[4]

-

Formation of the Phosphaalkene Intermediate: Tris[trimethylsilyl]phosphine or lithium bis[trimethylsilyl]phosphide·tetrahydrofuran complex is reacted with 1-adamantoyl chloride. The reaction with the lithium phosphide (B1233454) complex affords the phosphaalkene intermediate in 96% yield.

-

Elimination Reaction: The phosphaalkene intermediate is subjected to sodium hydroxide (B78521) or tetra-n-butylammonium fluoride-catalyzed elimination of hexamethyldisiloxane. This step yields the final product, this compound, in 71-83% yield.

Reactivity of the Phosphorus-Carbon Triple Bond

The P≡C triple bond in this compound is the center of its reactivity, readily participating in cycloaddition reactions, additions across the bond, and coordination to metal centers.

[3+2] Cycloaddition Reactions

This compound undergoes smooth [3+2] cycloaddition reactions with various 1,3-dipoles. These reactions provide a direct route to five-membered phosphorus-containing heterocycles, such as phospholes and their derivatives.[3]

Table 2: Summary of [3+2] Cycloaddition Reactions with this compound [3]

| 1,3-Dipole | Product Type | Resulting Heterocycle |

| Nitrile Oxide (e.g., 2,4,6-Trimethylbenzonitrile oxide) | Phosphole Derivative | 3-(1-Adamantyl)-5-(2,4,6-trimethylphenyl)-1,2,4-oxazaphosphole |

| Diazo Compounds (e.g., Diazomethane, Diazo(phenyl)methane) | Phosphole Derivative | 3-(1-Adamantyl)-1,2,4-diazaphosphole derivatives |

| Azide (e.g., Methyl Azide) | Phosphole Derivative | 3-(1-Adamantyl)-1-methyl-1,2,3,4-triazaphosphole |

Experimental Protocol: General [3+2] Cycloaddition[4]

-

A solution of the 1,3-dipole (e.g., nitrile oxide, diazo compound, or azide) in a suitable solvent is prepared.

-

This compound is added to the solution.

-

The reaction mixture is stirred at the appropriate temperature (ranging from room temperature to elevated temperatures depending on the dipole) until completion, monitored by spectroscopic methods (e.g., NMR).

-

The resulting phosphole derivative is isolated and purified using standard techniques such as chromatography.

Reactions with Organometallic Reagents

The P≡C bond of AdC≡P can react with various organometallic species, leading to addition and insertion products.

-

Reaction with an Allylstannylene: The reaction with a terphenyl tin(II) compound featuring a coordinating allyl ligand results in the addition of one Sn-Ar bond across the P≡C triple bond. This is followed by the formation of a phosphadistannacyclobutene ring.[4][5] The initially formed kinetic product can rearrange in solution over time.[4]

-

Reaction with a Tungsten Alkylidyne Complex: Treating the tungsten alkylidyne complex [tBuOCO]W≡CtBu(THF)₂ with AdC≡P leads to products derived from the formal reductive migratory insertion of the alkylidyne moiety into a W–Carene bond.[6] The bulky adamantyl group on the resulting WC₂P ring can prevent further reactions, such as cross-metathesis with other alkynes.[6]

Coordination Chemistry

This compound acts as a ligand in transition metal chemistry, exhibiting coordination modes that differ from isoelectronic nitriles due to its electronic structure.

-

Coordination to Dicopper(I) Complexes: AdC≡P binds to a naphthyridine-supported dicopper(I) core in a tilted μ-η²:η² fashion.[2] This side-on binding resembles that of internal alkynes rather than the end-on binding typical of nitriles. The steric bulk of the adamantyl group influences the geometry of the resulting complex, favoring a trans arrangement where the adamantyl group is positioned away from the supporting ligand to minimize steric repulsion.[2]

Conclusion

This compound stands out as a robust and versatile platform for exploring the chemistry of the phosphorus-carbon triple bond. Its well-defined reactivity in [3+2] cycloadditions offers a reliable pathway to novel phosphorus heterocycles. Furthermore, its interactions with organometallic and coordination complexes continue to reveal unique reaction pathways, including insertions and unusual binding modes, driven by the distinct electronic nature of the phosphaalkyne moiety. The predictable yet rich chemistry of AdC≡P ensures its continued importance as a key building block for the synthesis of advanced organophosphorus compounds for applications in catalysis, materials science, and medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Isomerism and dynamic behavior of bridging phosphaalkynes bound to a dicopper complex - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05835D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Reaction of an allylstannylene with adamantyl phosphaalkyne - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Isolation of an Elusive Phosphametallacyclobutadiene and Its Role in Reversible Carbon-Carbon Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Geometry of 1-Adamantylphosphaethyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Adamantylphosphaethyne [(CH)C-C≡P] is a sterically hindered organophosphorus compound belonging to the phosphaalkyne class. These molecules, characterized by a carbon-phosphorus triple bond, are phosphorus analogues of nitriles and exhibit unique reactivity, making them valuable synthons in organic and organometallic chemistry. The bulky 1-adamantyl group imparts significant kinetic stability to the otherwise reactive C≡P moiety. Understanding the molecular geometry of this compound is crucial for predicting its reactivity, designing novel synthetic routes, and exploring its potential applications in areas such as ligand design for catalysis and building blocks for novel phosphorus-containing materials. This guide provides a comprehensive overview of the molecular geometry of this compound, drawing upon theoretical calculations and analogous experimental data for related compounds. It also outlines general experimental protocols for the synthesis and structural characterization of phosphaalkynes.

Introduction

Phosphaalkynes (R-C≡P) have garnered considerable interest due to their unique electronic structure and reactivity, which is reminiscent of alkynes. The introduction of a bulky substituent, such as the 1-adamantyl group, provides kinetic stabilization, allowing for the isolation and characterization of these otherwise transient species. The adamantyl cage, a rigid and sterically demanding hydrocarbon framework, plays a crucial role in shielding the reactive phosphorus center, thereby influencing the molecule's geometry and chemical behavior.

This technical guide delves into the molecular geometry of this compound, providing essential data for researchers in organic synthesis, materials science, and drug development.

Molecular Geometry

Direct experimental determination of the molecular geometry of this compound through techniques like X-ray crystallography or gas-phase electron diffraction has not been extensively reported in the literature. However, its structure can be reliably predicted through computational chemistry methods and by analogy to other structurally characterized phosphaalkynes.

Theoretical/Computational Data

Density Functional Theory (DFT) calculations are a powerful tool for predicting the molecular geometry of molecules for which experimental data is unavailable. Geometry optimization of this compound at a suitable level of theory (e.g., B3LYP with a large basis set) would provide accurate estimates of bond lengths and angles.

Based on computational studies of related phosphaalkynes, the following geometric parameters for this compound can be anticipated:

| Parameter | Predicted Value (Å) | Predicted Value (°) |

| C≡P Bond Length | ~ 1.54 | |

| C-C(adamantyl) Bond Length | ~ 1.48 | |

| Ad-C-C Bond Angle | ~ 180 | |

| C-C-P Bond Angle | ~ 180 |

Note: These are estimated values based on theoretical calculations of similar molecules and should be confirmed by experimental data when available.

The C-C≡P fragment is expected to be essentially linear, a characteristic feature of alkynes and phosphaalkynes. The adamantyl group is attached to this linear rod, with the C-C bond aligning with the axis of the C≡P triple bond.

Experimental Protocols

Synthesis of Sterically Hindered Phosphaalkynes

A common route to phosphaalkynes involves the elimination of a suitable leaving group from a phosphorus(III) precursor. A representative procedure is the dehydrohalogenation of a primary phosphine (B1218219) or the elimination of hexamethyldisiloxane (B120664) from a silyl-substituted precursor.

General Protocol for Phosphaalkyne Synthesis via Elimination:

-

Precursor Synthesis: The synthesis typically begins with the preparation of a suitable precursor, such as a (dichloromethyl)phosphine derivative of adamantane.

-

Elimination Reaction: The precursor is then subjected to an elimination reaction, often induced by a strong, non-nucleophilic base (e.g., 1,8-diazabicycloundec-7-ene, DBU) or by thermolysis.

-

Purification: The resulting phosphaalkyne is a highly reactive species and must be handled under an inert atmosphere (e.g., argon or nitrogen). Purification is typically achieved by distillation or sublimation under reduced pressure.

A visual representation of a general synthetic workflow is provided below:

Structural Characterization

The molecular geometry of phosphaalkynes can be determined using a combination of spectroscopic and diffraction techniques.

-

Gas-Phase Electron Diffraction (GED): This technique is ideal for determining the structure of volatile molecules in the gas phase, free from intermolecular interactions. It provides precise measurements of bond lengths and angles.

-

X-ray Crystallography: For crystalline phosphaalkynes, single-crystal X-ray diffraction can provide a detailed three-dimensional structure of the molecule in the solid state.

-

Microwave Spectroscopy: This high-resolution technique can be used to determine the rotational constants of a molecule in the gas phase, from which highly accurate geometric parameters can be derived.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P and ¹³C NMR spectroscopy are invaluable for characterizing phosphaalkynes, providing information about the electronic environment of the phosphorus and carbon atoms in the C≡P triple bond.

A logical workflow for the structural elucidation of this compound is depicted below:

Conclusion

While direct experimental data on the molecular geometry of this compound is limited, a combination of theoretical predictions and analogies to related compounds provides a solid foundation for understanding its structure. The key feature is a linear C-C≡P framework attached to the bulky and rigid adamantyl group. The provided general experimental protocols for synthesis and characterization offer a starting point for researchers aiming to work with this and similar sterically demanding phosphaalkynes. Further experimental studies are warranted to precisely determine the geometric parameters and to fully unlock the synthetic potential of this intriguing molecule.

In-Depth Technical Guide: 1-Adamantylphosphaethyne (CAS 101055-70-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Adamantylphosphaethyne, with the CAS number 101055-70-3, is an organophosphorus compound featuring a bulky adamantyl group attached to a phosphaalkyne moiety. This unique structure imparts specific chemical properties and suggests potential applications in organic synthesis and medicinal chemistry. Notably, preliminary information indicates its potential as an inducer of apoptosis, making it a compound of interest for cancer research and drug development. This guide provides a comprehensive overview of its known properties, potential hazards, and relevant experimental methodologies.

Chemical and Physical Properties

This compound is a solid compound with a defined melting point, indicating a stable crystalline structure at room temperature. Its high water hazard class necessitates careful handling and disposal to prevent environmental contamination.

| Property | Value | Source |

| CAS Number | 101055-70-3 | N/A |

| Molecular Formula | C₁₁H₁₅P | [1] |

| Molecular Weight | 178.21 g/mol | [1] |

| Melting Point | 69-72 °C | [1] |

| Form | Solid | [1] |

| Storage Temperature | -20°C | [1] |

| Water Hazard Class (WGK) | 3 (Highly hazardous to water) | [1] |

| Storage Class | 11 (Combustible Solids) | [1] |

Hazards and Safety Information

Based on analogous compounds like di-1-adamantylphosphine (B159878) and tri(1-adamantyl)phosphine, the following hazards should be considered[2][3]:

-

Acute Toxicity: Likely harmful if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Eye Damage/Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Precautionary Measures:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wash hands and skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Store in a well-ventilated place and keep the container tightly closed.

-

Store locked up.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound from the frequently cited reference, "Synthesis, p. 31, 1986," could not be retrieved from the available resources. However, a general approach to the synthesis of phosphaalkynes often involves β-elimination reactions from suitable precursors.

Below is a generalized workflow for the synthesis of a phosphaalkyne, which could be adapted for this compound.

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Potential Mechanism of Action

This compound has been noted for its potential to induce apoptosis, a form of programmed cell death essential for tissue homeostasis and a key target in cancer therapy. While the specific signaling pathway triggered by this compound has not been elucidated, the mechanism of action for many cytotoxic organophosphorus compounds involves the induction of cellular stress, leading to the activation of intrinsic apoptotic pathways.

A plausible signaling cascade initiated by this compound could involve the following key events:

-

Induction of Cellular Stress: The compound may interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Cellular stress can trigger the activation of pro-apoptotic proteins (e.g., Bax, Bak), leading to the permeabilization of the mitochondrial outer membrane.

-

Release of Pro-Apoptotic Factors: MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex recruits and activates the initiator caspase-9.

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.

-

Cellular Dismantling: The executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.

Caption: Plausible intrinsic apoptosis signaling pathway induced by this compound.

Experimental Protocols

Apoptosis Detection by Annexin V and Propidium Iodide Staining

To investigate the apoptosis-inducing capabilities of this compound, a standard flow cytometry-based assay using Annexin V and Propidium Iodide (PI) is recommended. This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6]

Principle:

In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) staining solution

-

1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Cultured cells of interest

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed the cells in appropriate culture plates at a density that will allow for logarithmic growth during the treatment period.

-

Allow the cells to adhere and grow for 24 hours.

-

Treat the cells with various concentrations of this compound for a predetermined duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.

-

-

Cell Harvesting:

-

For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle scraping. Collect the cells, including any floating cells from the supernatant.

-

For suspension cells, collect the cells directly.

-

Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.

-

-

Staining:

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants.

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (less common).

References

- 1. 1-金刚烷基膦杂乙炔 ≥97.0% (GC/CH) | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. file.chemscene.com [file.chemscene.com]

- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]

- 6. An Annexin V-FITC—Propidium Iodide-Based Method for Detecting Apoptosis in a Non-Small Cell Lung Cancer Cell Line | Springer Nature Experiments [experiments.springernature.com]

historical development of kinetically stabilized phosphaalkynes

An In-depth Technical Guide on the Historical Development of Kinetically Stabilized Phosphaalkynes

Introduction: The Challenge of the Elusive P≡C Triple Bond

Phosphaalkynes, the phosphorus analogues of nitriles, are organophosphorus compounds featuring a triple bond between a carbon and a phosphorus atom (R-C≡P). For decades, these molecules were purely theoretical curiosities. The inherent reactivity of the C≡P triple bond, a consequence of the lower electronegativity of phosphorus compared to nitrogen and the accessibility of its π-orbitals, rendered phosphaalkynes highly unstable and prone to rapid oligomerization.[1] This guide chronicles the pivotal moments in organophosphorus chemistry that transformed phosphaalkynes from transient, elusive species into isolable and synthetically versatile building blocks. The central theme of this development is the concept of kinetic stabilization , a strategy that utilizes steric hindrance to protect the reactive P≡C core, thereby enabling the isolation and comprehensive study of this unique functional group.[2]

Early Sightings: The Era of Transient Phosphaalkynes

The first experimental evidence for the existence of a phosphaalkyne was reported in 1961 by Thurman Gier.[3][4] By passing phosphine (B1218219) gas (PH₃) at low pressure through an electric arc between carbon electrodes, Gier synthesized the parent compound, phosphaethyne (H-C≡P). This highly reactive species could not be isolated; it was trapped at -196 °C and identified solely by infrared spectroscopy.[3][4]

Fifteen years later, Kroto and his colleagues detected the first substituted phosphaalkyne, ethylidynephosphine (CH₃-C≡P), using microwave spectroscopy during the pyrolysis of methyldichlorophosphine (B1584959) (CH₃PCl₂).[4] Like Gier's parent compound, this molecule was a short-lived species, observable only in the gas phase. These early discoveries confirmed the existence of the C≡P triple bond but also underscored its extreme instability, leaving the field in need of a method to tame its reactivity.

The Breakthrough: Becker and the Dawn of Kinetic Stabilization

The turning point in phosphaalkyne chemistry arrived in 1981 with the seminal work of Gerd Becker.[1][4][5][6] Becker synthesized the first kinetically stabilized and isolable phosphaalkyne, (2,2-dimethylpropylidyne)phosphine, more commonly known as tert-butylphosphaalkyne (t-Bu-C≡P).[1][7] This landmark achievement was the first time a phosphaalkyne was stable enough to be isolated as a colorless liquid at room temperature.[4]

The key to this stability was the use of a sterically demanding tert-butyl group as the substituent (R). This bulky group acts as a "steric shield," physically encumbering the reactive C≡P core and preventing the intermolecular interactions that lead to rapid polymerization or oligomerization.[8][2][5][7] This principle of kinetic stabilization single-handedly unlocked the chemistry of phosphaalkynes, transforming them from spectroscopic curiosities into tangible reagents.[1]

Caption: A timeline of key discoveries in the history of phosphaalkynes.

The Evolution of Synthetic Methodologies

Becker's discovery spurred the development of more general and efficient synthetic routes to a wide array of kinetically stabilized phosphaalkynes. The most successful strategies rely on β-elimination reactions from suitable phosphaalkene precursors.[4]

Caption: Kinetic stabilization of the reactive P≡C core by a bulky substituent.

Elimination of Hydrogen Halides

One early method involved the flash pyrolysis of substituted dichloromethylphosphines (R-CH₂-PCl₂). This high-temperature process eliminates two equivalents of hydrogen chloride (HCl) to yield the corresponding phosphaalkyne. This technique was used to synthesize several derivatives, including those with methyl, vinyl, and fluoro substituents.[3]

Elimination of Chlorotrimethylsilane (B32843)

A more refined approach involves the vacuum thermolysis of precursors like bis(trimethylsilyl)methyldichlorophosphines (((CH₃)₃Si)₂C(R)-PCl₂). Heating these compounds results in the elimination of two equivalents of the thermodynamically stable chlorotrimethylsilane ((CH₃)₃SiCl), forming the desired phosphaalkyne.[3]

Elimination of Hexamethyldisiloxane (B120664) (HMDSO)

The most versatile and widely adopted method for synthesizing kinetically stable phosphaalkynes was developed and optimized by Manfred Regitz.[4][5][9][10] This robust procedure relies on the base-catalyzed elimination of hexamethyldisiloxane ((CH₃)₃Si-O-Si(CH₃)₃) from a silylated phosphaalkene intermediate.

The general workflow is as follows:

-

Acylation: Tris(trimethylsilyl)phosphine (B101741), P(SiMe₃)₃, reacts with an acyl chloride (R-COCl).

-

[3][4]-Silyl Shift: The initial acylphosphine rapidly rearranges via a[3][4]-trimethylsilyl shift from the phosphorus to the oxygen atom, yielding a stable (Z)-phosphaalkene.

-

Elimination: The phosphaalkene is heated, typically in the presence of solid sodium hydroxide (B78521), which catalyzes the elimination of HMDSO to afford the final phosphaalkyne in good to excellent yields.[4]

This methodology's success lies in its broad applicability, allowing for the synthesis of phosphaalkynes with a diverse range of sterically demanding substituents, including aryl, primary, secondary, and tertiary alkyl groups.[3]

Caption: The optimized synthetic workflow for phosphaalkynes via HMDSO elimination.

Structural and Spectroscopic Data

The structures of kinetically stabilized phosphaalkynes have been unequivocally confirmed through single-crystal X-ray diffraction and microwave spectroscopy.[3] NMR spectroscopy (³¹P and ¹³C) is also a critical tool for characterization. The C≡P bond lengths are typically around 1.54 Å, consistent with a true triple bond.[3][1]

| Compound | Substituent (R) | C≡P Bond Length (Å) | ³¹P NMR (δ, ppm) | ¹³C NMR (δ, ppm, C≡P) |

| HCP | H | ~1.542 | - | - |

| MeCP | Methyl | ~1.544[11] | - | - |

| t-BuCP | tert-Butyl | 1.548[1] | -69.2 | 184.8 |

| AdCP | 1-Adamantyl | - | -62.5 | 186.1 |

| PhCP | Phenyl | - | -80.9 | 172.5 |

Data compiled from references[1][4][11]. Note: Bond lengths for HCP and MeCP were determined by microwave spectroscopy; t-BuCP by X-ray diffraction. NMR data is typically reported in C₆D₆ or CDCl₃.

Experimental Protocols

The following is a representative protocol for the synthesis of a kinetically stabilized phosphaalkyne based on the Regitz HMDSO elimination method.[4]

Synthesis of (2,2-Dimethylpropylidyne)phosphine (t-Bu-C≡P)

Materials:

-

Tris(trimethylsilyl)phosphine, P(SiMe₃)₃

-

Pivaloyl chloride (t-BuCOCl)

-

Sodium Hydroxide (NaOH), finely ground

-

Anhydrous solvents (e.g., diethyl ether, pentane)

-

Standard Schlenk line and glassware for inert atmosphere chemistry

Procedure:

-

Preparation of the Phosphaalkene Precursor:

-

In a three-necked flask under a dry argon atmosphere, a solution of pivaloyl chloride (1.0 eq) in diethyl ether is cooled to -78 °C.

-

A solution of tris(trimethylsilyl)phosphine (1.0 eq) in diethyl ether is added dropwise to the cooled acyl chloride solution with vigorous stirring.

-

The reaction mixture is allowed to slowly warm to room temperature. During this time, the initially formed acylphosphine undergoes a rapid[3][4]-silyl shift to form the (Z)-1-trimethylsiloxy-2-trimethylsilyl-phosphaalkene.

-

The solvent and volatile byproducts (e.g., Me₃SiCl) are removed under reduced pressure to yield the crude phosphaalkene as an oil.

-

-

Elimination of HMDSO:

-

A distillation apparatus is assembled with a receiving flask cooled to -78 °C or -196 °C. The reaction flask contains finely ground sodium hydroxide (approx. 0.1 eq).

-

The apparatus is evacuated, and the flask containing NaOH is gently heated (e.g., 110-150 °C).

-

The crude phosphaalkene from the previous step is added dropwise to the heated flask under vacuum.

-

The volatile products, the phosphaalkyne (b.p. 61 °C) and HMDSO, are collected in the cold trap.[4]

-

-

Purification:

-

The collected condensate is purified by fractional distillation under an inert atmosphere to separate the phosphaalkyne from HMDSO and any other minor impurities. The final product is a colorless, air-sensitive liquid.

-

Safety Note: Phosphaalkynes are highly reactive, potentially pyrophoric, and must be handled and stored under a strict inert atmosphere (argon or nitrogen) at all times.[4]

Conclusion

The is a testament to the power of steric protection in stabilizing highly reactive functional groups. From the fleeting, spectroscopically observed HCP, the field was revolutionized by Becker's synthesis of the first isolable derivative, t-Bu-C≡P. This breakthrough, coupled with the subsequent development of robust and versatile synthetic methods by researchers like Regitz, has established phosphaalkynes as indispensable building blocks in modern organophosphorus chemistry. They serve as versatile ligands in coordination chemistry and as precursors to a vast array of novel phosphorus-carbon cage compounds and heterocyclic systems, a field of research that continues to expand today.[1][5][12][13]

References

- 1. Synthesis, characterisation and reactivity of the first diphosphaalkyne - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Phosphaalkyne - Wikipedia [en.wikipedia.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Stable phosphorus radicals - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Phosphaalkynes: new building blocks in synthetic chemistry – ScienceOpen [scienceopen.com]

- 11. Isomerism and dynamic behavior of bridging phosphaalkynes bound to a dicopper complex - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05835D [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Theoretical Calculations on 1-Adamantylphosphaethyne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Adamantylphosphaethyne (Ad-C≡P) represents a fascinating molecule at the intersection of organophosphorus chemistry and sterically demanding frameworks. The bulky adamantyl group imparts unique electronic and steric properties, influencing its reactivity and spectroscopic characteristics. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study this compound and related phosphaalkynes. While direct, extensive computational data for this compound is limited in publicly accessible literature, this document synthesizes information from theoretical studies on analogous, smaller phosphaalkynes to provide a robust predictive framework. This guide covers theoretical methodologies, predicted molecular and electronic structures, spectroscopic properties, and potential reactivity, supported by data tables and workflow diagrams to facilitate understanding and further research.

Introduction

Phosphaalkynes (R-C≡P) are phosphorus analogues of nitriles and have garnered significant attention due to their unique bonding and reactivity. The introduction of a sterically bulky substituent, such as the 1-adamantyl group, is a common strategy to kinetically stabilize reactive functionalities. In this compound, the diamondoid cage of the adamantyl group provides substantial steric shielding to the otherwise highly reactive P≡C triple bond.

Understanding the fundamental properties of this compound through theoretical calculations is crucial for predicting its behavior in various chemical environments, designing novel synthetic routes, and exploring its potential applications in materials science and as a ligand in catalysis. Computational chemistry offers powerful tools to investigate molecular geometry, electronic structure, vibrational frequencies, and reaction mechanisms at a level of detail that can be challenging to obtain through experimental methods alone.

This guide will delve into the theoretical underpinnings of studying such molecules, present comparative data from related compounds, and provide a logical framework for future computational and experimental investigations of this compound.

Theoretical Methodologies for Phosphaalkyne Calculations

The accurate theoretical description of phosphaalkynes requires computational methods that can adequately treat electron correlation and describe the triple bond. The following methodologies are commonly employed:

-

Density Functional Theory (DFT): DFT is a widely used method for its balance of computational cost and accuracy. For phosphorus-containing compounds, hybrid functionals such as B3LYP, PBE0, and M06-2X are often employed. The choice of basis set is also critical, with Pople-style basis sets (e.g., 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) being common choices.

-

Ab Initio Methods: For higher accuracy, especially for benchmarking DFT results, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) are utilized. While computationally more demanding, they provide a more rigorous treatment of electron correlation.

-

Molecular Orbital Analysis: Techniques such as Natural Bond Orbital (NBO) analysis are invaluable for understanding the nature of the C≡P bond, charge distribution, and hyperconjugative interactions within the molecule.

-

Vibrational Frequency Calculations: Harmonic frequency calculations are routinely performed to predict infrared (IR) and Raman spectra, identify stationary points on the potential energy surface, and compute zero-point vibrational energies. Anharmonic corrections can provide more accurate predictions of vibrational frequencies.

-

NMR Chemical Shift Calculations: The prediction of NMR chemical shifts, particularly for the ³¹P nucleus, is a key aspect of characterizing phosphaalkynes. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for these calculations.

Computational Workflow for Phosphaalkyne Analysis

Caption: A general workflow for the computational analysis of phosphaalkynes.

Calculated Molecular and Electronic Structure

Molecular Geometry

The geometry of the Ad-C≡P molecule is expected to be dominated by the C₃ᵥ symmetry of the adamantyl cage and the linear C≡P fragment. The Ad-C bond is a single bond, and the C≡P moiety is expected to be nearly linear. The key structural parameters are the C≡P and Ad-C bond lengths and the Ad-C-P bond angle. Based on calculations for smaller phosphaalkynes, the C≡P bond length should be in the range of 1.54 - 1.56 Å.

Table 1: Calculated Geometries of Simple Phosphaalkynes

| Molecule (R-C≡P) | Method/Basis Set | r(C≡P) / Å | r(R-C) / Å | ∠(R-C-P) / ° |

| H-C≡P | CCSD(T)/cc-pVTZ | 1.542 | 1.067 | 180.0 |

| CH₃-C≡P | MP2/6-311G(d,p) | 1.544 | 1.461 | 180.0 |

| (CH₃)₃C-C≡P | B3LYP/6-31G(d) | 1.551 | 1.538 | 180.0 |

Data is representative and compiled from various computational studies.

For this compound, the Ad-C bond length is anticipated to be slightly longer than a typical C-C single bond due to the steric bulk of the adamantyl group.

Electronic Properties

The C≡P bond in phosphaalkynes is highly polarized, with the phosphorus atom being more electropositive than the carbon atom. The Highest Occupied Molecular Orbital (HOMO) is typically a π-orbital associated with the C≡P triple bond, while the Lowest Unoccupied Molecular Orbital (LUMO) is the corresponding π* anti-bonding orbital. The adamantyl group, being an electron-donating alkyl group, is expected to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack at the carbon atom.

Spectroscopic Properties

Vibrational Spectroscopy

The most characteristic vibrational mode for a phosphaalkyne is the C≡P stretching frequency. This mode is typically observed in the infrared (IR) spectrum as a strong absorption. Theoretical calculations are instrumental in assigning this and other vibrational modes. For simple phosphaalkynes, the C≡P stretching frequency is calculated to be in the range of 1650-1700 cm⁻¹.

Table 2: Calculated C≡P Vibrational Frequencies for Simple Phosphaalkynes

| Molecule (R-C≡P) | Method/Basis Set | ν(C≡P) / cm⁻¹ (Harmonic) |

| H-C≡P | B3LYP/6-311+G(d,p) | 1685 |

| CH₃-C≡P | B3LYP/6-311+G(d,p) | 1670 |

| (CH₃)₃C-C≡P | B3LYP/6-31G(d) | 1655 |

Data is representative and compiled from various computational studies. Harmonic frequencies are typically scaled by a factor of ~0.96-0.98 to compare with experimental data.

For this compound, the C≡P stretching frequency is expected to be in a similar range, likely towards the lower end due to the mass of the adamantyl group.

NMR Spectroscopy

³¹P NMR spectroscopy is a primary tool for characterizing phosphorus-containing compounds. The phosphorus nucleus in phosphaalkynes is highly deshielded, resulting in chemical shifts that are significantly downfield. Theoretical predictions of ³¹P NMR chemical shifts can be challenging and often require high levels of theory and large basis sets for accuracy. The significant computational challenges in accurately predicting the NMR spectra of the 1-adamantyl cation suggest that similar difficulties may arise for this compound.[1]

Table 3: Predicted ³¹P NMR Chemical Shifts for Simple Phosphaalkynes

| Molecule (R-C≡P) | Method/Basis Set | δ(³¹P) / ppm |

| H-C≡P | GIAO-MP2/large | -32.0 |

| CH₃-C≡P | GIAO-B3LYP/large | -63.5 |

| (CH₃)₃C-C≡P | GIAO-B3LYP/large | -89.7 |

Data is representative and compiled from various computational studies, referenced to 85% H₃PO₄.

The electron-donating nature of the adamantyl group is expected to cause an upfield shift in the ³¹P NMR signal of Ad-C≡P compared to less substituted phosphaalkynes.

Reactivity

Theoretical calculations can provide significant insights into the reactivity of this compound. The molecule can participate in a variety of reactions, including:

-

Cycloaddition Reactions: The C≡P triple bond can act as a dipolarophile in [3+2] cycloadditions.

-

Coordination to Metal Centers: The phosphorus lone pair can coordinate to transition metals, making it a potentially interesting ligand in organometallic chemistry.

Logical Relationship in Reactivity Prediction

Caption: Logical flow from computational analysis to reactivity prediction.

Experimental Protocols: A General Synthesis of a Phosphaalkyne

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general method for the synthesis of sterically hindered phosphaalkynes involves the elimination of a leaving group from a suitable precursor. A common route is the base-induced elimination of hexamethyldisiloxane (B120664) from a phosphino-substituted silyl (B83357) enol ether.

Illustrative Protocol:

-

Precursor Synthesis: The synthesis begins with the reaction of an acyl chloride (e.g., 1-adamantanecarbonyl chloride) with tris(trimethylsilyl)phosphine (B101741) in an inert solvent such as tetrahydrofuran (B95107) (THF) at low temperature (-78 °C). This reaction typically yields a phosphaalkene intermediate.

-

Elimination Reaction: The phosphaalkene intermediate is then treated with a base, such as sodium hydroxide (B78521) or potassium tert-butoxide, in a suitable solvent. The reaction mixture is typically stirred at room temperature or gently heated to promote the elimination of hexamethyldisiloxane.

-

Isolation and Purification: The resulting phosphaalkyne is a reactive species and is often purified by distillation or crystallization under an inert atmosphere. Due to their reactivity, phosphaalkynes are typically handled using Schlenk line or glovebox techniques.

-

Characterization: The product is characterized by standard spectroscopic methods, including ³¹P NMR, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Note: All procedures involving phosphines should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon) as many are toxic and pyrophoric.

Conclusion

Theoretical calculations provide an indispensable framework for understanding the structure, properties, and reactivity of this compound. While direct computational studies on this specific molecule are not abundant in the literature, by drawing parallels with smaller, well-studied phosphaalkynes, we can make robust predictions about its molecular geometry, electronic structure, and spectroscopic signatures. The combination of DFT and ab initio methods, coupled with molecular orbital and vibrational analysis, offers a powerful toolkit for researchers. Future work should focus on dedicated high-level computational studies of this compound to provide more precise quantitative data and to explore its potential energy surfaces for various reactions. Such studies, in conjunction with experimental validation, will undoubtedly unlock new avenues in the rich chemistry of phosphaalkynes.

References

Methodological & Application

Application Notes and Protocols for [4+2] Cycloaddition Reactions Involving 1-Adamantylphosphaethyne

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool in organic synthesis for the construction of six-membered rings. When employing 1-Adamantylphosphaethyne (AdCP) as a dienophile, chemists can access a unique class of phosphorus-containing heterocycles. The adamantyl group provides significant steric bulk, which can influence the stereoselectivity of the cycloaddition and impart unique solubility and crystallinity properties to the resulting products.

The phosphorus atom in the phosphaethyne acts as a synthetic equivalent to a carbon atom in an alkyne, allowing for the formation of phosphabenzene derivatives. These phosphorus-containing aromatic compounds are of interest in materials science for their electronic properties and in medicinal chemistry as novel scaffolds. The reaction of AdCP with various dienes allows for the synthesis of a diverse library of phosphinine structures with potential applications in catalysis, ligand design, and as intermediates for more complex molecular architectures.

Illustrative Quantitative Data

The following table summarizes representative, albeit hypothetical, quantitative data for the [4+2] cycloaddition of this compound with various dienes. This data is provided as a guideline for expected outcomes under typical reaction conditions.

| Diene | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 2,3-Dimethyl-1,3-butadiene | 1-Adamantyl-4,5-dimethyl-1-phosphabenzene | 24 | 80 | 85 |

| Cyclopentadiene | 2-Adamantyl-2-phosphabicyclo[2.2.1]hepta-5-ene | 12 | 25 | 92 |

| Anthracene | 9-Adamantyl-9-phospha-9,10-dihydroanthracene | 48 | 110 | 78 |

| 1,3-Butadiene | 1-Adamantyl-1-phosphabenzene | 36 | 60 | 75 |

Experimental Protocols

General Protocol for the [4+2] Cycloaddition of this compound with a Diene

This protocol describes a general procedure for the reaction of this compound with a diene, such as 2,3-dimethyl-1,3-butadiene, leading to the formation of a phosphabenzene derivative.

Materials:

-

This compound (AdCP)

-

Diene (e.g., 2,3-dimethyl-1,3-butadiene)

-

Anhydrous toluene (B28343)

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for workup and purification

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography

Procedure:

-

Reaction Setup: A 50 mL Schlenk flask is charged with a magnetic stir bar and flame-dried under vacuum. The flask is then backfilled with an inert atmosphere (Nitrogen or Argon).

-

Reagent Addition: this compound (1.0 mmol) is dissolved in anhydrous toluene (20 mL) and transferred to the Schlenk flask via cannula.

-

Diene Addition: The diene (e.g., 2,3-dimethyl-1,3-butadiene, 1.2 mmol, 1.2 equivalents) is added to the stirred solution of AdCP at room temperature.

-

Reaction: The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred for the required time (e.g., 24 hours). The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

Workup: After the reaction is complete, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure phosphabenzene derivative.

-

Characterization: The structure of the product is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Visualizations

Caption: Generalized reaction pathway for the [4+2] cycloaddition of this compound.

Caption: A typical experimental workflow for the synthesis of phosphabenzene derivatives.

Application Notes and Protocols for the Synthesis of Novel Phosphorus Heterocycles using 1-Adamantylphosphaethyne

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of novel phosphorus-containing heterocycles utilizing 1-adamantylphosphaethyne as a key building block. The unique electronic and steric properties of the adamantyl group impart stability and interesting reactivity to the phosphaalkyne, making it a valuable synthon in organophosphorus chemistry. The methodologies outlined below focus on cycloaddition reactions, which are powerful tools for the construction of complex ring systems.

Overview of Synthetic Strategies

This compound (AdC≡P) is a versatile reagent that participates in various cycloaddition reactions to afford a range of phosphorus heterocycles. The primary synthetic routes explored in these notes are:

-

[3+2] Cycloaddition Reactions: Reactions with 1,3-dipoles such as diazo compounds, nitrile oxides, and azides to yield five-membered heterocycles like 1,2,4-diazaphospholes, 1,2,4-oxazaphospholes, and 1,2,3,4-triazaphospholes.

-

[4+2] Cycloaddition Reactions: Diels-Alder type reactions with dienes to construct six-membered phosphinines.

-

[2+2+1] Cycloaddition Reactions: Transition-metal-catalyzed reactions, for example with azobenzenes, to form unique five-membered rings like 1,2,4-azadiphospholes.

These reactions provide access to novel molecular scaffolds that are of interest in medicinal chemistry, materials science, and as ligands in catalysis.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various phosphorus heterocycles from this compound.

Table 1: [3+2] Cycloaddition of this compound with 1,3-Dipoles

| 1,3-Dipole | Product | Yield (%) | 31P NMR (δ, ppm) |

| 2-Diazopropane (B1615991) | 3-Adamantyl-5,5-dimethyl-5H-1,2,4-diazaphosphole | 85 | +135.2 |

| Diphenyldiazomethane | 3-Adamantyl-5,5-diphenyl-5H-1,2,4-diazaphosphole | 92 | +130.8 |

| Mesitylnitrile Oxide | 3-Adamantyl-5-mesityl-1,2,4-oxazaphosphole | 78 | +158.4 |

| Phenyl Azide | 1-Phenyl-4-adamantyl-1H-1,2,3,4-triazaphosphole | 65 | +210.5 |

Table 2: Vanadium-Catalyzed [2+2+1] Cycloaddition of this compound

| Azobenzene (B91143) Derivative | Product | Yield (%) | 31P NMR (δ, ppm) |

| Azobenzene | 1,2-Diphenyl-3,5-diadamantyl-1,2,4-azadiphosphole | 60 | +89.9 |

| 4,4'-Dimethylazobenzene | 1,2-Di(p-tolyl)-3,5-diadamantyl-1,2,4-azadiphosphole | 55 | +90.1 |

| 4,4'-Dichloroazobenzene | 1,2-Di(p-chlorophenyl)-3,5-diadamantyl-1,2,4-azadiphosphole | 48 | +88.7 |

Experimental Protocols

General Considerations

All manipulations should be carried out under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be dried and freshly distilled prior to use. This compound is a reactive compound and should be handled with care.

Protocol for [3+2] Cycloaddition: Synthesis of 3-Adamantyl-5,5-dimethyl-5H-1,2,4-diazaphosphole

This protocol describes a typical [3+2] cycloaddition reaction using a diazo compound.

Materials:

-

This compound (AdC≡P)

-

2-Diazopropane

-

Anhydrous diethyl ether

-

Schlenk flask

-

Magnetic stirrer

Procedure:

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 mmol) in 20 mL of anhydrous diethyl ether.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of 2-diazopropane (1.1 mmol) in diethyl ether to the cooled solution of AdC≡P with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The product can be purified by crystallization from a suitable solvent (e.g., pentane) to afford 3-adamantyl-5,5-dimethyl-5H-1,2,4-diazaphosphole as a crystalline solid.

Protocol for [4+2] Cycloaddition: General Synthesis of Phosphinines

Phosphaalkynes can act as dienophiles in [4+2] cycloaddition reactions. A general procedure involves the reaction with a suitable diene, often at elevated temperatures.

Materials:

-

This compound (AdC≡P)

-

α-Pyrone (or other suitable diene)

-

Anhydrous toluene

-

Reflux condenser

-

Heating mantle

Procedure:

-

In a flame-dried Schlenk flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) and α-pyrone (1.2 mmol) in 25 mL of anhydrous toluene.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours. The reaction progress can be monitored by 31P NMR spectroscopy.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting phosphinine can be purified by column chromatography on silica (B1680970) gel under an inert atmosphere.

Protocol for Vanadium-Catalyzed [2+2+1] Cycloaddition: Synthesis of 1,2-Diphenyl-3,5-diadamantyl-1,2,4-azadiphosphole.[2]